3-Ethyloxolane-2,5-dione

Übersicht

Beschreibung

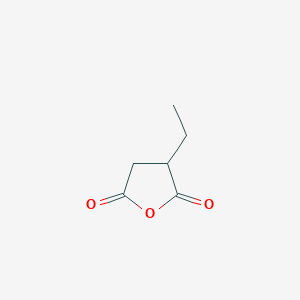

3-Ethyloxolane-2,5-dione, also known as ethylsuccinic anhydride, is a heterocyclic organic compound with the molecular formula C₆H₈O₃. It is a derivative of oxolane-2,5-dione, where an ethyl group is attached to the third carbon of the oxolane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Ethyloxolane-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of ethylsuccinic acid. The reaction typically requires a dehydrating agent, such as acetic anhydride, to facilitate the formation of the anhydride ring. The reaction is carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyloxolane-2,5-dione undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form ethylsuccinic acid.

Reduction: Reduction reactions can convert the anhydride to the corresponding diol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Hydrolysis: Typically performed using water or aqueous acids under mild heating.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Hydrolysis: Ethylsuccinic acid.

Reduction: Ethylsuccinic diol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Ethyloxolane-2,5-dione has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: Used in the preparation of polymers and copolymers with specific properties.

Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Wirkmechanismus

The mechanism of action of 3-ethyloxolane-2,5-dione involves its reactivity as an anhydride. It can react with nucleophiles to form amides, esters, or other derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxolane-2,5-dione: The parent compound without the ethyl group.

Succinic Anhydride: A similar anhydride with a simpler structure.

Glutaric Anhydride: Another related compound with a five-membered ring.

Uniqueness

3-Ethyloxolane-2,5-dione is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and materials science .

Biologische Aktivität

3-Ethyloxolane-2,5-dione, also known as 3-ethylfuran-2,5-dione, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its cyclic structure, which includes a furan ring with two carbonyl groups. Its molecular formula is , and it has been identified as a derivative of furan diones. The compound's structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of mycobacteria .

| Compound | Target | Activity |

|---|---|---|

| This compound | InhA | Inhibition of M. tuberculosis growth |

| Derivative A | Mycobacterium smegmatis | Antimicrobial activity |

Anticancer Activity

The anticancer potential of this compound has also been explored. A study on related compounds showed that certain derivatives exhibited notable inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) . The mechanism appears to involve modulation of cell cycle regulation and apoptosis pathways.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Modulation of Signaling Pathways : It influences various signaling pathways related to cell proliferation and apoptosis, thereby exerting its anticancer effects.

Case Study 1: Antimicrobial Screening

A series of derivatives based on this compound were synthesized and screened for their antimicrobial properties against Mycobacterium tuberculosis and other bacterial strains. The results indicated that modifications to the ethyl group significantly enhanced antimicrobial activity .

Case Study 2: Anticancer Efficacy

In a comparative study evaluating the anticancer efficacy of several compounds derived from this compound, it was found that specific structural modifications led to improved inhibitory effects on cell proliferation in vitro. The study highlighted the importance of hydrophobicity and steric factors in enhancing bioactivity .

Eigenschaften

IUPAC Name |

3-ethyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTGWRSQRUHPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930770 | |

| Record name | 3-Ethyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-81-5 | |

| Record name | Dihydro-3-ethyl-2,5-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyloxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.